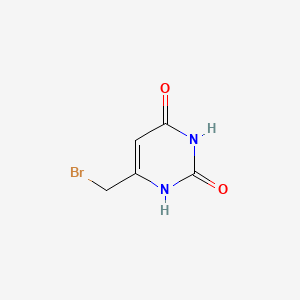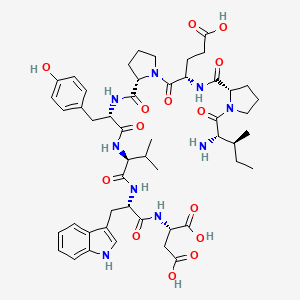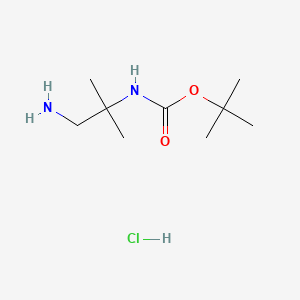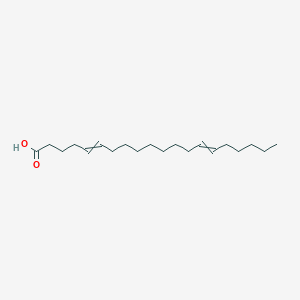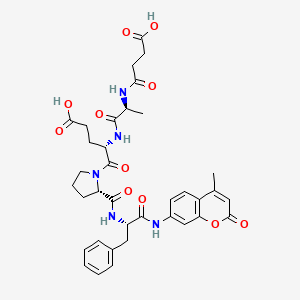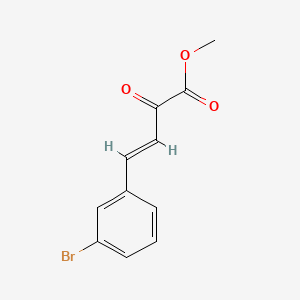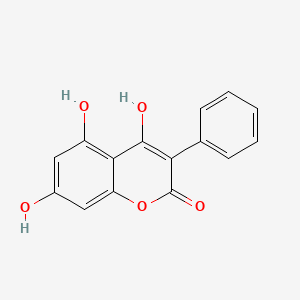
4,5,7-Trihydroxy-3-phenylcoumarin
Vue d'ensemble
Description
4,5,7-Trihydroxy-3-phenylcoumarin is a type of neoflavonoid . It has an empirical formula of C15H10O5 .
Synthesis Analysis
The synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin involves complex chemical reactions . Unfortunately, the exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 4,5,7-Trihydroxy-3-phenylcoumarin is characterized by a molecular formula of C15H10O5 . The compound has a molecular weight of 270.24 g/mol . The IUPAC name for this compound is 4,5,7-trihydroxy-3-phenylchromen-2-one .Chemical Reactions Analysis
The chemical reactions involving 4,5,7-Trihydroxy-3-phenylcoumarin are complex and involve multiple steps . Unfortunately, the exact details of these reactions are not available in the search results.Physical And Chemical Properties Analysis
4,5,7-Trihydroxy-3-phenylcoumarin has a molecular weight of 270.24 g/mol . It has a melting point of 268-272 °C . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Uncoupling in Spinach Chloroplasts : The study by Calera, Mata, Lotina‐Hennsen, & Anaya (1996) demonstrated that 4-phenylcoumarins, including derivatives of 4,5,7-Trihydroxy-3-phenylcoumarin, act as uncouplers in spinach chloroplasts. They inhibit ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport, indicating their potential in bioenergetics research (Calera et al., 1996).
Medicinal Chemistry Applications : Matos, Uriarte, & Santana (2021) highlighted the role of 3-phenylcoumarins, a group including 4,5,7-Trihydroxy-3-phenylcoumarin, in medicinal chemistry. Their review encompasses aspects like natural origin, synthetic procedures, and pharmacological applications, indicating the compound's significance in drug development (Matos, Uriarte, & Santana, 2021).
Chromatographic Applications : Dhar, Pandita, & Jain (1978) found that compounds like 4,5,7-Trihydroxy-3-phenylcoumarin act as sensitive chromatographic spray reagents for detecting metal ions, suggesting their use in analytical chemistry (Dhar, Pandita, & Jain, 1978).
Antioxidant Properties : Veselinovic et al. (2014) explored the antioxidant activity of hydroxy 4-phenyl coumarins, which may include 4,5,7-Trihydroxy-3-phenylcoumarin. Their study confirms the compound's potential in therapeutic applications for conditions characterized by free radical overproduction (Veselinovic et al., 2014).
Anti-inflammatory Activity : Taechowisan, Tuntiwachwuttikul, Lu, Shen, Lumyong, & Taylor (2007) investigated the anti-inflammatory action of similar compounds in murine macrophage cells. Their findings suggest the potential of 4,5,7-Trihydroxy-3-phenylcoumarin derivatives in developing anti-inflammatory agents (Taechowisan et al., 2007).
Propriétés
IUPAC Name |
4,5,7-trihydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)13-11(7-9)20-15(19)12(14(13)18)8-4-2-1-3-5-8/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXZMPXIYUKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715664 | |
| Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Trihydroxy-3-phenylcoumarin | |
CAS RN |
4222-02-0 | |
| Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,7-trihydroxy-3-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



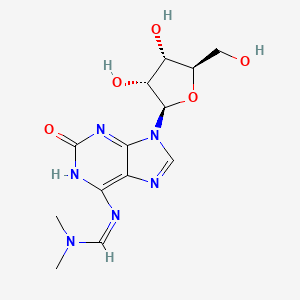
![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)
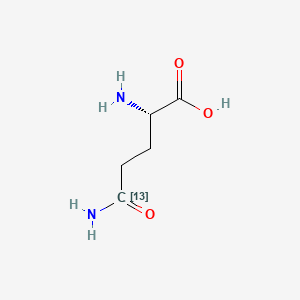
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
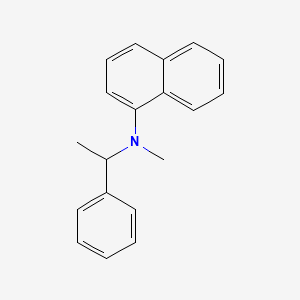
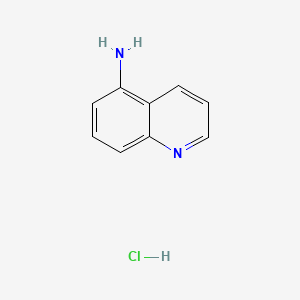
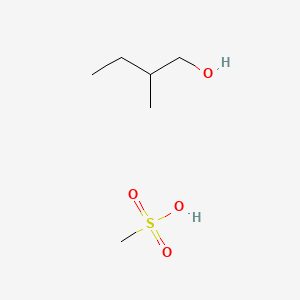
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)
